Lyndiol - 8015-14-3

Lyndiol

Catalog Number: EVT-274166
CAS Number: 8015-14-3
Molecular Formula: C41H54O3
Molecular Weight: 592.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lynestrenol mixture with mestranol is a bioactive chemical.
Source and Classification

Lyndiol is derived from the natural hormone progesterone, modified to enhance its stability and effectiveness. It is primarily classified as a first-generation progestin, which also includes other compounds like norethindrone acetate and ethynodiol diacetate. Its classification as an oral contraceptive places it within the broader category of hormonal contraceptives, which are designed to regulate or inhibit ovulation through hormonal modulation.

Synthesis Analysis

The synthesis of lynestrenol, the active component of Lyndiol, involves several chemical reactions that modify the steroid structure of progesterone. The synthesis process typically includes:

  1. Starting Material: The synthesis begins with progesterone or its derivatives.
  2. Chemical Modifications: Key modifications include:
    • Reduction of the double bond in the A-ring.
    • Introduction of a 17α-ethynyl group to enhance oral bioavailability.
    • Various alkylation and acylation reactions to form the final compound.

Specific parameters such as temperature, reaction time, and catalysts are critical in optimizing yield and purity during synthesis. For instance, reactions may require controlled temperatures between 40-60°C and specific solvents to facilitate the reaction process.

Molecular Structure Analysis

Lyndiol's molecular structure is characterized by its steroid backbone, which consists of four fused carbon rings. The key features include:

  • Chemical Formula: C20_{20}H26_{26}O2_{2}
  • Molecular Weight: Approximately 302.43 g/mol
  • Functional Groups: It contains a ketone group at position 3 and an ethynyl group at position 17.

The three-dimensional conformation of lynestrenol allows it to effectively bind to progesterone receptors, mimicking natural progesterone's action in the body.

Chemical Reactions Analysis

Lyndiol undergoes various chemical reactions in the body after administration:

  1. Metabolism: Upon ingestion, lynestrenol is metabolized primarily in the liver via enzymatic pathways involving cytochrome P450 enzymes. This results in several metabolites that may retain some progestogenic activity.
  2. Interaction with Hormonal Pathways: The compound acts by inhibiting gonadotropin-releasing hormone (GnRH), leading to decreased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby preventing ovulation.

These reactions are crucial for understanding both the efficacy and potential side effects associated with its use.

Mechanism of Action

The mechanism of action of Lyndiol primarily revolves around its ability to mimic natural progesterone:

  • Inhibition of Ovulation: By suppressing FSH and LH release from the pituitary gland, Lyndiol prevents follicular development and ovulation.
  • Cervical Mucus Modification: It alters cervical mucus consistency, making it less permeable to sperm.
  • Endometrial Changes: The drug induces changes in the endometrium that reduce the likelihood of implantation should fertilization occur.

This multifaceted approach makes Lyndiol an effective contraceptive agent.

Physical and Chemical Properties Analysis

Lyndiol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.

These properties influence both its formulation as a pharmaceutical product and its behavior in biological systems.

Applications

Lyndiol is primarily used for:

  • Contraception: As an effective oral contraceptive, it helps prevent unintended pregnancies.
  • Menstrual Regulation: It is also prescribed for managing menstrual disorders such as dysmenorrhea or irregular cycles.
  • Acne Treatment: Some studies suggest that combined hormonal contraceptives like Lyndiol can help manage acne by regulating hormonal fluctuations that trigger acne outbreaks.

Research continues into additional therapeutic applications, including potential roles in managing conditions like endometriosis or polycystic ovary syndrome.

Historical Context and Pharmacological Classification of Lyndiol

Evolution of Synthetic Progestins in Reproductive Pharmacology

The development of synthetic progestins in the mid-20th century revolutionized reproductive medicine by enabling reliable hormonal contraception. Lyndiol emerged during this transformative period as a first-generation combined oral contraceptive (COC), introduced by the Dutch pharmaceutical company Organon in 1962 [9] [2]. Its formulation—combining the progestin lynestrenol (2.5 mg) and the estrogen mestranol (75 µg)—represented an early innovation in steroidal pharmacology aimed at improving patient compliance and metabolic stability. Lynestrenol was synthesized as a structural derivative of 19-nortestosterone, sharing the core estrane backbone (C18 steroids) characteristic of early progestins [2] [9]. This generation of progestins prioritized high progestational activity while minimizing estrogenic side effects, positioning Lyndiol as a contemporary of other pioneering COCs like Enovid (containing noretynodrel) [3].

Table 1: Key First-Generation Progestins in Contraceptive Development

ProgestinCore StructureIntroduction YearNotable Brand
Lynestrenol19-Nortestosterone1962Lyndiol
Norethisterone19-Nortestosterone1960Norinyl
Noretynodrel19-Nortestosterone1957Enovid
Ethynodiol Diacetate19-Nortestosterone1964Ovulen

Lyndiol’s Position in the Steroidal Pharmacopeia

Lyndiol’s pharmacological identity hinges on its unique progestin component, lynestrenol (chemical name: 17α-ethynylestr-4-en-17β-ol), a C20 synthetic steroid with the molecular formula C₂₀H₂₈O and molar mass of 284.443 g/mol [9] [2]. Structurally, lynestrenol is characterized by:

  • The absence of a C3 ketone group, distinguishing it from norethisterone
  • A 17α-ethynyl substitution that confers oral bioavailability [2] [9]

Unlike active progestins, lynestrenol functions as a prodrug requiring hepatic biotransformation. It undergoes rapid first-pass metabolism primarily via cytochrome P450 enzymes (CYP2C19: 49.8%, CYP2C9: 28.0%, CYP3A4: 20.4%) to form the active metabolite norethisterone, a potent progestin [9]. This conversion occurs through hydroxylation at the C3 position, forming etynodiol as an intermediate, followed by oxidation to norethisterone [9] [2]. Pharmacologically, lynestrenol itself exhibits negligible binding to progesterone receptors (1% relative to reference ligands) but transforms into a compound with 67–75% progesterone receptor affinity [9].

Lyndiol’s design addressed two critical challenges in early COCs: cycle control and patient adherence. Its packaging featured a 22-pill monthly regimen (21 active pills + 1 placebo) instead of the standard 21 pills, intended to help users begin and end cycles on the same weekday—a "memory aid" innovation [1]. The circular blister arrangement further distinguished it from competitors [1].

Regulatory Milestones in Contraceptive and Gynecological Applications

Lyndiol’s regulatory journey reflects the evolving global landscape for hormonal contraceptives:

  • 1961: Lynestrenol received initial approval as a standalone progestin for gynecological disorders (e.g., menstrual irregularities) [9].
  • 1962: Approved as Lyndiol (lynestrenol + mestranol) in the Netherlands, becoming the first Dutch oral contraceptive pill [9] [2].
  • 1963: Granted marketing authorization in the UK in combination with mestranol, followed by a formulation with ethinylestradiol in 1969 [9].
  • 1988: Continued global presence evidenced by multilingual packaging (e.g., Chinese slogans translated as “Follow your wishes and avoid getting pregnant”) [1].

Notably, Lyndiol was never marketed in the United States, with distribution concentrated in Europe and parts of Asia [9] [2]. Its approval for gynecological conditions beyond contraception—including menstrual disorders and endometriosis—highlighted its multifunctional therapeutic role [9] [8]. Regulatory artifacts, such as Organon’s 1988 packaging at the National Museum of American History, underscore its cultural significance in contraceptive history [1].

Table 2: Global Brand Names of Lynestrenol-Based Formulations

Primary UseBrand NamesCombined Agents
ContraceptiveLyndiol, Minilyn, Anacyclin, NonovulMestranol or Ethinylestradiol
Gynecological TherapyExluton, Orgametril, MinistatLynestrenol alone

Lyndiol’s legacy endures as a case study in early steroid prodrug design and cross-cultural pharmaceutical regulation, influencing later generations of progestins [3] [9].

Properties

CAS Number

8015-14-3

Product Name

Lyndiol

IUPAC Name

(8R,9S,13S,14S,17R)-3-ethyl-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C41H54O3

Molecular Weight

592.9 g/mol

InChI

InChI=1S/C22H28O.C20H28O/c1-4-15-6-8-17-16(14-15)7-9-19-18(17)10-12-21(3)20(19)11-13-22(21,23)5-2;1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h2,6,8,14,18-20,23H,4,7,9-13H2,1,3H3;1,6,15-18,21H,4-5,7-13H2,2H3/t18-,19-,20+,21+,22+;15-,16+,17+,18-,19-,20-/m10/s1

InChI Key

JRSBFCGSBWFHON-XOLYDIIWSA-N

SMILES

CCC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Solubility

Soluble in DMSO

Synonyms

Lyndiol
Noracyclin
Noracycline
Ovanon

Canonical SMILES

CCC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

CCC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.